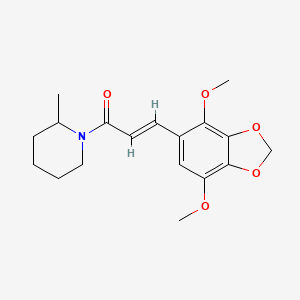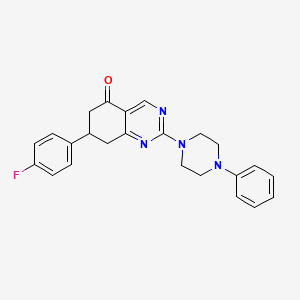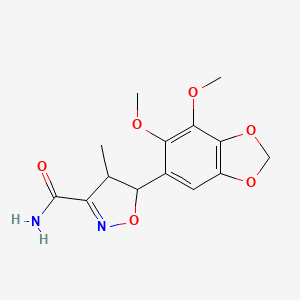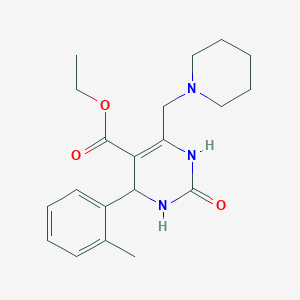![molecular formula C16H18ClN9O B11466216 1-{[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-4-(2-chlorophenyl)-1,4-dihydro-5H-tetrazol-5-one](/img/structure/B11466216.png)
1-{[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-4-(2-chlorophenyl)-1,4-dihydro-5H-tetrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-amino-6-piperidino-1,3,5-triazin-2-yl)methyl]-4-(2-chlorophenyl)-1,4-dihydro-5H-1,2,3,4-tetraazol-5-one is a complex organic compound that features a triazine ring, a piperidine moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-amino-6-piperidino-1,3,5-triazin-2-yl)methyl]-4-(2-chlorophenyl)-1,4-dihydro-5H-1,2,3,4-tetraazol-5-one typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with piperidine in the presence of a base such as sodium carbonate.
Introduction of the Amino Group: The amino group is introduced by reacting the intermediate with 4-aminobenzoic acid.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a nucleophilic substitution reaction involving 2-chlorobenzyl chloride.
Industrial Production Methods
Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields. This method has been shown to provide higher purity products in shorter reaction times compared to conventional heating .
Chemical Reactions Analysis
Types of Reactions
1-[(4-amino-6-piperidino-1,3,5-triazin-2-yl)methyl]-4-(2-chlorophenyl)-1,4-dihydro-5H-1,2,3,4-tetraazol-5-one can undergo various chemical reactions:
Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium carbonate and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted triazine derivatives and modified chlorophenyl compounds .
Scientific Research Applications
1-[(4-amino-6-piperidino-1,3,5-triazin-2-yl)methyl]-4-(2-chlorophenyl)-1,4-dihydro-5H-1,2,3,4-tetraazol-5-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is used in the synthesis of polymers with enhanced thermal stability and optoelectronic properties.
Industrial Chemistry: It is utilized in the development of flame retardants and reactive dyes.
Mechanism of Action
The mechanism of action of 1-[(4-amino-6-piperidino-1,3,5-triazin-2-yl)methyl]-4-(2-chlorophenyl)-1,4-dihydro-5H-1,2,3,4-tetraazol-5-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: Compounds such as cyanuric chloride and melamine share the triazine core.
Chlorophenyl Compounds: Compounds like 2-chlorobenzyl chloride and chloramphenicol have similar chlorophenyl groups.
Uniqueness
1-[(4-amino-6-piperidino-1,3,5-triazin-2-yl)methyl]-4-(2-chlorophenyl)-1,4-dihydro-5H-1,2,3,4-tetraazol-5-one is unique due to its combination of a triazine ring, a piperidine moiety, and a chlorophenyl group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H18ClN9O |
|---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
1-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-4-(2-chlorophenyl)tetrazol-5-one |
InChI |
InChI=1S/C16H18ClN9O/c17-11-6-2-3-7-12(11)26-16(27)25(22-23-26)10-13-19-14(18)21-15(20-13)24-8-4-1-5-9-24/h2-3,6-7H,1,4-5,8-10H2,(H2,18,19,20,21) |
InChI Key |
LNALTLLAQLFAMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)CN3C(=O)N(N=N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-Isopropyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-1(9),2(7)-dien-3-one](/img/structure/B11466147.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B11466155.png)

![5-[(4-Methoxyphenyl)amino]-7H,8H,9H,10H-[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile](/img/structure/B11466162.png)
![ethyl 7-methyl-6-(3-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11466170.png)

![ethyl 3-({[5-(3-fluorophenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B11466181.png)
![6-(4-chlorobenzyl)-5-(2-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11466189.png)
![7-Bromo-2,3-bis(4-chlorophenyl)pyrido[2,3-b]pyrazine](/img/structure/B11466190.png)
![6-(4-bromophenyl)-3-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11466195.png)
![1-[(4-Cyclohexylphenyl)sulfonyl]-2-ethyl-4-methylimidazole](/img/structure/B11466201.png)


![4-Methyl-N-(5-propyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-benzenesulfonamide](/img/structure/B11466214.png)
